molecular formula C8H8OS B1346800 Cyclopropyl 2-thienyl ketone CAS No. 6193-47-1

Cyclopropyl 2-thienyl ketone

Cat. No. B1346800
CAS RN: 6193-47-1
M. Wt: 152.22 g/mol
InChI Key: PJDFNFSTSCAKPC-UHFFFAOYSA-N
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Description

Cyclopropyl 2-thienyl ketone is a chemical compound with the molecular formula C8H8OS . It has an average mass of 152.214 Da and a monoisotopic mass of 152.029587 Da .


Molecular Structure Analysis

The molecular structure of Cyclopropyl 2-thienyl ketone consists of a cyclopropyl group attached to a 2-thienyl ketone . The InChI string is InChI=1S/C8H8OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2 .


Chemical Reactions Analysis

Cyclopropyl 2-thienyl ketone can undergo various reactions. For example, it can participate in SmI2-catalyzed intermolecular radical coupling with alkynes . Additionally, it can undergo reductive dimerization .


Physical And Chemical Properties Analysis

Cyclopropyl 2-thienyl ketone has a molecular weight of 152.22 g/mol . It has a computed XLogP3 value of 1.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 45.3 Ų .

Scientific Research Applications

Cascade Catalytic Processes

Cyclopropyl ketones, including structures similar to cyclopropyl 2-thienyl ketone, have been utilized in cascade catalytic processes. For instance, a study described a relay catalytic cascade process involving the ring-opening of cyclopropyl ketones with nitriles, followed by a copper(I)-catalyzed Ritter process and acid-promoted N-acyliminium ion cyclization. This method efficiently provides thieno-, furano-, and benzo-indolizinones in moderate to good yields, highlighting its utility in synthesizing complex heterocyclic compounds (Huang et al., 2013).

Kinetic Resolution and Asymmetric Catalysis

Another application involves the kinetic resolution of cyclopropyl ketones through gold(I)-catalyzed asymmetric [4+3] cycloaddition with nitrones. This process allows for the efficient obtention of optically active cyclopropyl ketones, demonstrating the potential of these compounds in asymmetric synthesis and the production of enantiomerically enriched materials (Zhang & Zhang, 2012).

Synthetic Precursors for Heterocycles

Cyclopropyl ketones have been used as synthetic precursors for the preparation of heterocyclic compounds. For example, doubly activated cyclopropanes derived from cyclopropyl ketones were employed for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, which upon further oxidation provided access to densely functionalized pyrroles (Wurz & Charette, 2005).

Cyclopropanation and Ring Expansion

Research has also explored the cyclopropanation of alkenes via carbene complexes derived from cyclopropyl ketones, leading to various cyclopropane derivatives. Such methodologies highlight the versatility of cyclopropyl ketones in synthesizing cyclopropane-containing compounds, which are valuable intermediates in organic synthesis (Miki et al., 2002).

Future Directions

The study of Cyclopropyl 2-thienyl ketone and similar compounds is ongoing. For instance, research into the use of SmI2 in contemporary radical catalysis, which could involve compounds like Cyclopropyl 2-thienyl ketone, is a potential future direction .

properties

IUPAC Name

cyclopropyl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFNFSTSCAKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210967
Record name Cyclopropyl 2-thienyl ketone
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Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2-thienyl ketone

CAS RN

6193-47-1
Record name Cyclopropyl-2-thienylmethanone
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Record name Cyclopropyl 2-thienyl ketone
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Record name 6193-47-1
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Record name Cyclopropyl 2-thienyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
A Beladhria, AL Gottumukkala, C Youssef… - Catalysis …, 2013 - Elsevier
… Then, we examined the reactivity of cyclopropyl 2-thienyl ketone with a set of ortho-substituted aryl bromides using the same reaction conditions (Scheme 2, Table 3). ortho-Substituents …
Number of citations: 4 www.sciencedirect.com
F Aulenta, A Hölemann, HU Reißig - 2006 - Wiley Online Library
… The reductive dimerization of cyclopropyl 2-thienyl ketone (21) furnished the product 22, which still contains two cyclopropyl groups. Further examples demonstrate the diversity of …
RA Gazzaeva, AN Fedotov, SS Mochalov - Chemistry of Heterocyclic …, 2011 - Springer
… However, it was found that the cyclopropane fragment of the cyclopropyl 4-methoxyphenyl ketone (1) and cyclopropyl 2-thienyl ketone (2) is not opened by the action of a nitrosyl cation …
Number of citations: 2 link.springer.com
T Tamaki, M Ohashi, S Ogoshi - … Chemie International Edition, 2011 - Wiley Online Library
… Cyclopropyl 2-thienyl ketone (1 f; R 1 =2-thienyl, R 2 =H, R 3 =H) also underwent the reaction to give 3 fa in moderate yield. Although the oxidative addition of C urn:x-wiley:14337851:…
Number of citations: 90 onlinelibrary.wiley.com
WB Edwards III - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
… When 3-picolim: (9b) was allowed to react with 10 (15) and the resultant reaction mixture treated with cyclopropyl cyanide, only a mixture of cyclopropyl 2-thienyl ketone (17) and its …
Number of citations: 10 onlinelibrary.wiley.com
L Greiner-Bechert, T Sprang, HH Otto - Monatshefte für Chemie/Chemical …, 2005 - Springer
Thienyl- and furylpropenones reacted with malonates, cyanoacetates, and malononitrile giving addition products which could be cyclized to heteroaryl substituted dihydropyranes, …
Number of citations: 22 link.springer.com
K Gopalaiah, HB Kagan - The Chemical Record, 2013 - Wiley Online Library
… The reductive coupling of cyclopropyl 2-thienyl ketone (111) revealed another manner of dimerization, in which the product 112 retained the two cyclopropyl groups (Scheme 37). …
Number of citations: 46 onlinelibrary.wiley.com
MC Martin, DV Patil, S France - The Journal of Organic Chemistry, 2014 - ACS Publications
… Similarly, the cyclopropyl 2-thienyl ketone afforded desired product 5x in 83% yield. Alternatively, dimethyl malonate-derived cylopropane 4y gave pyrrolidin-2-one 5y in 63% yield upon …
Number of citations: 93 pubs.acs.org
S Michelliza, A Al-Mourabit… - The Journal of …, 2002 - ACS Publications
… Commercial cyclopropyl 2-thienyl ketone 5 (Scheme 3) was first reduced to alcohol 10 and then silylated to give protected derivative 11 in 95% overall yield. This thiophene derivative …
Number of citations: 30 pubs.acs.org
SS Hall, SE Farahat - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
Tandem arylation‐reduction of a series of acyl heterocycles using phenyl‐, 4‐methylphenyl‐, and 4‐methoxy‐phenyllithium reagents followed by lithium‐ammonia‐ammonium chloride …
Number of citations: 11 onlinelibrary.wiley.com

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